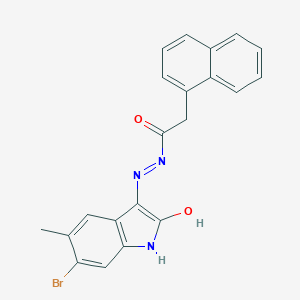

![molecular formula C23H19ClN2O3S2 B467281 N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-3-chloro-1-benzothiophene-2-carboxamide CAS No. 497090-11-6](/img/structure/B467281.png)

N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-3-chloro-1-benzothiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-3-chloro-1-benzothiophene-2-carboxamide” is an organic compound. It contains a sulfonamide group, which is an organosulfur group with the structure R−S(=O)2−NR2. It consists of a sulfonyl group (O=S=O) connected to an amine group (−NH2) . The molecular formula of the compound is C22H22N2O3S .

Molecular Structure Analysis

The molecular structure of this compound includes a benzothiophene ring, a sulfonyl group, and an amine group. The sulfonyl group is connected to the benzothiophene ring via an amide linkage .Chemical Reactions Analysis

Sulfonamides undergo a variety of acid-base reactions. The N-H bond can be deprotonated. The alkyl sulfonamides can be deprotonated at carbon. Aryl sulfonamides undergo ortho-lithiation .Scientific Research Applications

Synthesis and Anticancer Evaluation

A study by Ravichandiran et al. (2019) demonstrates the synthesis of phenylaminosulfanyl-1,4-naphthoquinone derivatives, evaluating their cytotoxic activity against human cancer cell lines, including A549, HeLa, and MCF-7. Compounds synthesized showed potent cytotoxic activity, particularly compounds demonstrating remarkable cytotoxic activity with low toxicity in normal human kidney HEK293 cells. The mechanism explored revealed these compounds induce apoptosis and arrest the cell cycle at the G1 phase, suggesting their potential as anticancer agents Ravichandiran et al., 2019.

Antimicrobial Activity

The study by Vasu et al. (2003) on two thiophene-3-carboxamide derivatives showed antibacterial and antifungal activities. The structural analysis revealed specific molecular conformations contributing to their biological activity, providing insights into the design of new antimicrobial agents Vasu et al., 2003.

Synthesis of Optically Active β-Amino Acid Derivatives

Foresti et al. (2003) described the synthesis of optically active syn-α-amidoalkylphenyl sulfones from chiral aldehydes, leading to the production of β-hydroxy-α-amino acid and α,β-diamino acid esters. These amino acid derivatives are crucial for preparing biologically active compounds, indicating the compound's role in synthesizing key molecular building blocks Foresti et al., 2003.

Development of Novel Polymers

Research by Mehdipour‐Ataei et al. (2004) introduced a novel diamine with built-in sulfone, ether, and amide structure for the synthesis of thermally stable polyimides. These polymers, characterized by their thermal stability and properties, highlight the compound's application in creating advanced materials Mehdipour‐Ataei et al., 2004.

Membrane Technology for Amino Acid Separation

A study by Reddy et al. (1996) on the concentration and separation of amino acids in organic solvents using reverse osmosis membranes demonstrated the compound's utility in membrane technology. This application is crucial for pharmaceutical and biochemical processes, underscoring its versatility in scientific research Reddy et al., 1996.

properties

IUPAC Name |

N-[4-[benzyl(methyl)sulfamoyl]phenyl]-3-chloro-1-benzothiophene-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19ClN2O3S2/c1-26(15-16-7-3-2-4-8-16)31(28,29)18-13-11-17(12-14-18)25-23(27)22-21(24)19-9-5-6-10-20(19)30-22/h2-14H,15H2,1H3,(H,25,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUFHWCTZTUADSV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C4=CC=CC=C4S3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19ClN2O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-3-chloro-1-benzothiophene-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-ethylphenoxy)acetamide](/img/structure/B467206.png)

![Methyl 2-{[2-(2,4-dichlorophenoxy)propanoyl]amino}benzoate](/img/structure/B467248.png)

![N-benzyl-4-[(4-hydroxy-3-methoxybenzylidene)amino]-N-methylbenzenesulfonamide](/img/structure/B467265.png)

![3-({4-[Benzyl(methyl)sulfamoyl]phenyl}carbamoyl)propanoic acid](/img/structure/B467269.png)

![3-bromo-N-[(cyclohexanecarbonylamino)carbamothioyl]-4-methoxybenzamide](/img/structure/B467300.png)

![4-tert-butyl-N-[(4-piperidin-1-ylsulfonylphenyl)carbamothioyl]benzamide](/img/structure/B467311.png)

![N-(5-methyl-3-isoxazolyl)-4-({[(1-naphthylacetyl)amino]carbothioyl}amino)benzenesulfonamide](/img/structure/B467338.png)

![2-bromo-N-[2,3-dihydroindol-1-yl(sulfanylidene)methyl]benzamide](/img/structure/B467381.png)

![Methyl 4-{[(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}anilino)carbothioyl]amino}-4-oxobutanoate](/img/structure/B467383.png)

![N-[(4-phenoxyphenyl)carbamothioyl]thiophene-2-carboxamide](/img/structure/B467428.png)

![N-[(4-pyrrolidin-1-ylsulfonylphenyl)carbamothioyl]thiophene-2-carboxamide](/img/structure/B467431.png)

![N-[2-(cyclohexen-1-yl)ethylcarbamothioyl]thiophene-2-carboxamide](/img/structure/B467434.png)

![N-[4-(1-azepanylsulfonyl)phenyl]-N'-propionylthiourea](/img/structure/B467442.png)